![molecular formula C16H14F6N2O2 B2853055 N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1009549-01-2](/img/structure/B2853055.png)
N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), and a pyrrolidine-2-carboxamide group. Trifluoromethyl groups are often used in medicinal chemistry to improve the biological activity of pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the trifluoromethyl group and the other functional groups present in the molecule. Trifluoromethyl groups are known to undergo various types of reactions, including nucleophilic substitution, elimination, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is highly electronegative and can significantly alter the polarity, lipophilicity, and metabolic stability of the molecule .Scientific Research Applications
Structure-Activity Relationship Studies
One study explored the structure-activity relationships of compounds related to the inhibition of NF-kappaB and AP-1 gene expression, aiming to improve potential oral bioavailability. The research found that specific substitutions at different positions of the compound's structure could maintain or enhance activity while improving gastrointestinal permeability. This indicates the compound's relevance in designing inhibitors for transcription factors involved in inflammatory and immune responses (Palanki et al., 2000).
Chemical Synthesis and Properties
Another study focused on the synthesis of tri- and tetrafluoropropionamides derived from chiral secondary amines, including pyrrolidine derivatives. The research provided insights into the conformational analysis of these compounds, highlighting the impact of the trifluoromethyl group on the compound's conformation. This study contributes to understanding the structural features critical for the activity of such compounds (Bilska-Markowska et al., 2014).
Antifungal Activity
Research into N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, including structures similar to the compound , demonstrated moderate antifungal activities against several phytopathogenic fungi. This suggests potential applications of the compound and its derivatives in developing new antifungal agents (Wu et al., 2012).
Polymeric Materials
A novel aromatic dicarboxylic acid monomer containing pyridine and azomethine units was synthesized for the preparation of new polyamides with outstanding solubility and thermal stability. The study's findings open avenues for utilizing the compound in creating high-performance polymeric materials with potential applications in various industrial fields (Ravikumar & Saravanan, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O2/c17-15(18,19)10-3-5-11(6-4-10)23-14(26)12-2-1-8-24(12)9-7-13(25)16(20,21)22/h3-7,9,12H,1-2,8H2,(H,23,26)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFHDFKHCGJWTL-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
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